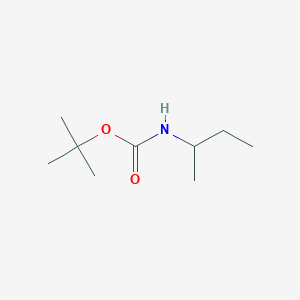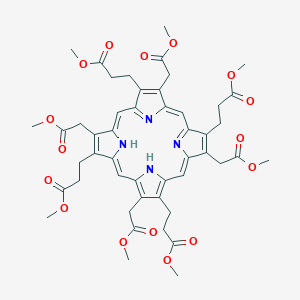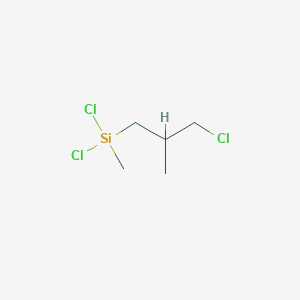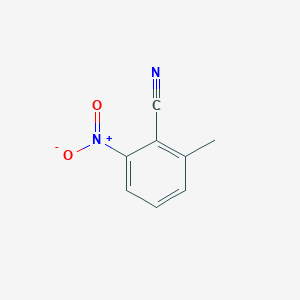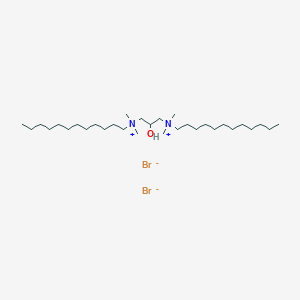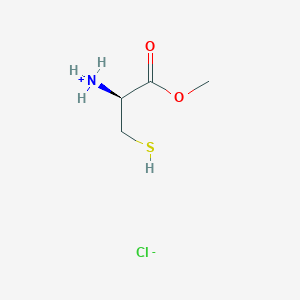
D-Cysteine Methyl Ester Hydrochloride
Vue d'ensemble
Description
D-Cysteine Methyl Ester Hydrochloride is a derivative of the amino acid cysteine. It is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds. Cysteine itself is a non-essential sulfur-containing amino acid that plays a critical role in protein synthesis, detoxification, and diverse metabolic processes.
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing D-Cysteine Methyl Ester Hydrochloride. In the first paper, the synthesis of threo-3-methyl-D-cysteine is described, which is a component of peptide antibiotics like nisin and subtilin. The synthesis involves the use of D-threonine to derive an aziridinecarboxamide, followed by the addition of thioacetic acid or thiobenzoic acid to produce S-acyl-β-mercapto-α-amino acid amide derivatives. These derivatives are then hydrolyzed to afford the desired amino acid . This method could potentially be adapted for the synthesis of D-Cysteine Methyl Ester Hydrochloride by including a methylation step.
Molecular Structure Analysis
The molecular structure of D-Cysteine Methyl Ester Hydrochloride would include a thiol group, an amino group, and a carboxyl group esterified with methanol, along with an attached chloride ion to form the hydrochloride salt. The stereochemistry of the molecule is important, as it can affect its biological activity. The synthesis methods described in the papers suggest a focus on maintaining stereochemical integrity, which would be crucial for the synthesis of D-Cysteine Methyl Ester Hydrochloride as well .
Chemical Reactions Analysis
The chemical reactions involving cysteine derivatives typically revolve around the reactivity of the thiol group. This group can undergo oxidation to form disulfides, which is a common post-translational modification in proteins. The ester group in D-Cysteine Methyl Ester Hydrochloride would make it more reactive towards nucleophilic attack compared to the free acid. The papers do not directly address the reactions of D-Cysteine Methyl Ester Hydrochloride, but the synthesis of homocysteine from methionine and its subsequent use in preparing cystathionine stereoisomers suggests that similar condensation reactions could be applicable .
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of D-Cysteine Methyl Ester Hydrochloride, we can infer that as a hydrochloride salt, it would likely be more soluble in water than its free base form. The presence of the methyl ester would also affect its boiling point, making it higher than that of the free amino acid. The optical activity of the compound would be an important characteristic, as the synthesis methods in the papers emphasize the production of optically active amino acids .
Applications De Recherche Scientifique
-
Infectious Disease Research
-
Respiratory Disorders Treatment
-
Synthesis of N,S- Heterocycles
-
Amino Acids and Peptide Synthesis
-
Neurological Research
- D-Cysteine Methyl Ester Hydrochloride has been found to have applications in the field of neurological research .
- It has been used in studies related to neurodegenerative and neuropsychiatric diseases . The compound is known to mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
- D-Cysteine also plays a role in the regulation of neural progenitor cell dynamics in the mammalian brain . It has been found to reduce the proliferation of cultured mouse embryonic neural progenitor cells by approximately 50%, an effect not shared with D-serine or L-cysteine .
-
Cancer Research
- D-Cysteine Methyl Ester Hydrochloride has been used in cancer research .
- Cysteine, a pivotal organic compound, contributes to cancer metabolic remodeling at different levels: in redox control, ATP production, and as a carbon source for biomass and energy production .
- In cancer metabolism and cancer cell survival, cysteine plays an essential role in redox regulation of cellular status and protein function . The diverse regulatory mechanisms of cysteine bound to or free from proteins in cancer have been investigated .
-
Metabolic Research
- D-Cysteine Methyl Ester Hydrochloride is used in metabolic research .
- L-Cysteine, a metabolically fundamental sulfur compound, is an important component in various cellular factors .
- Free-form L-Cysteine itself as a simple monomeric amino acid was recently shown to function in a novel antioxidative system (cysteine/cystine shuttle system) in Escherichia coli .
-
Immunology Research
Safety And Hazards
D-Cysteine Methyl Ester Hydrochloride can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOHXJZQBJXAKL-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Cysteine Methyl Ester Hydrochloride | |
CAS RN |
70361-61-4 | |
| Record name | D-Cysteine Methyl Ester Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



